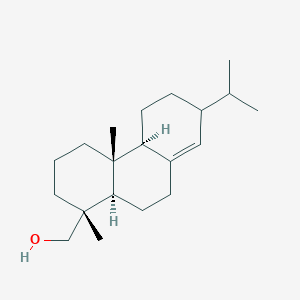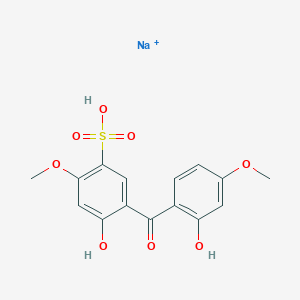
2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt is a complex organic compound that belongs to the class of substituted hydroxybenzophenones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt typically involves multiple steps, starting with the preparation of the core benzophenone structure. This can be achieved through the Fries rearrangement of phenyl benzoate derivatives in the presence of aluminum chloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: A simpler analog with similar core structure but lacking additional functional groups.
2-Hydroxy-4-methoxybenzophenone: Another analog with methoxy and hydroxyl groups but different substitution pattern.
Uniqueness
2,2'-dihydroxy-4,4'-dimethoxy-5-sulfobenzophenone sodium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from simpler analogs .
Properties
CAS No. |
3121-60-6 |
|---|---|
Molecular Formula |
C15H14O8S.Na C15H14NaO8S |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
sodium;4-hydroxy-5-(2-hydroxy-4-methoxybenzoyl)-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H14O8S.Na/c1-22-8-3-4-9(11(16)5-8)15(18)10-6-14(24(19,20)21)13(23-2)7-12(10)17;/h3-7,16-17H,1-2H3,(H,19,20,21); |
InChI Key |
CMTNENXQHUATPT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
3121-60-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


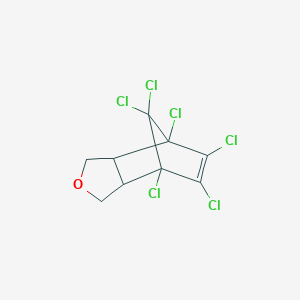
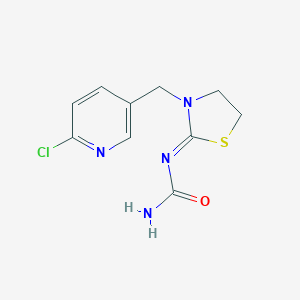
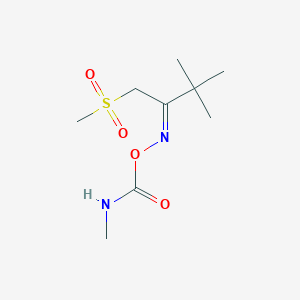
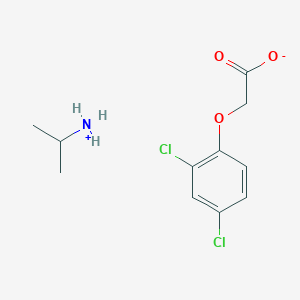
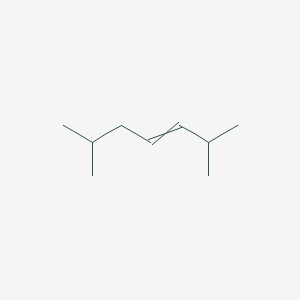
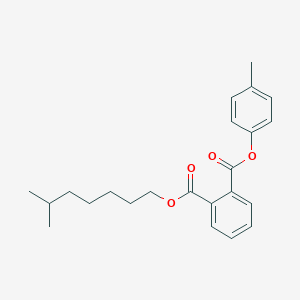
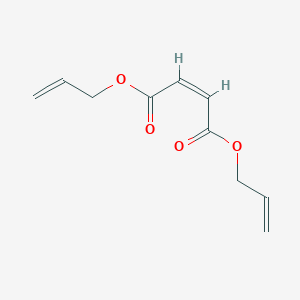
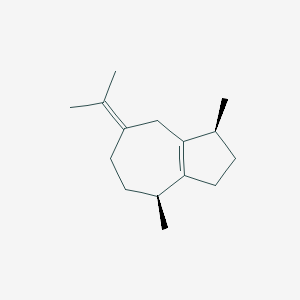
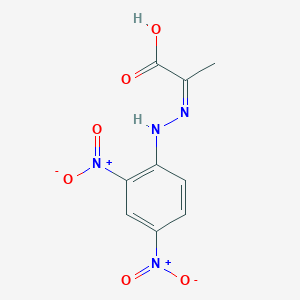
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
